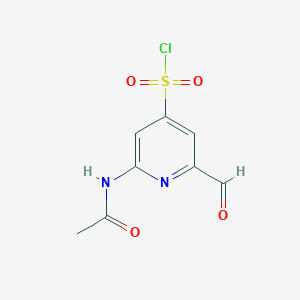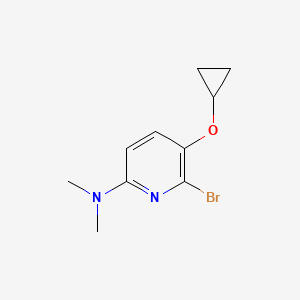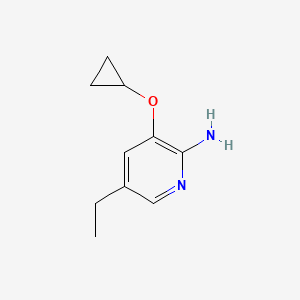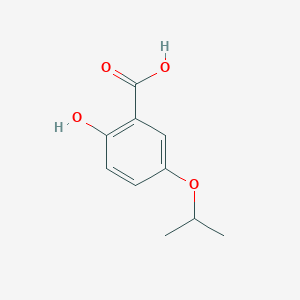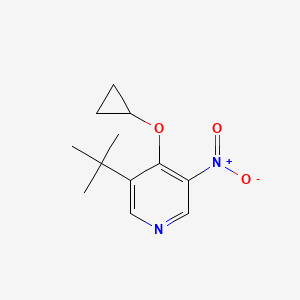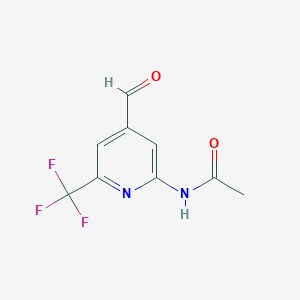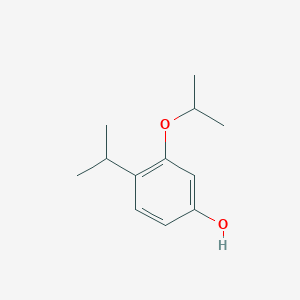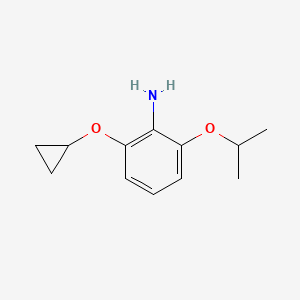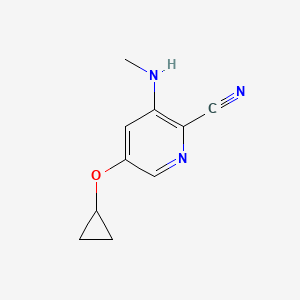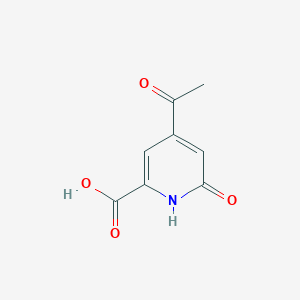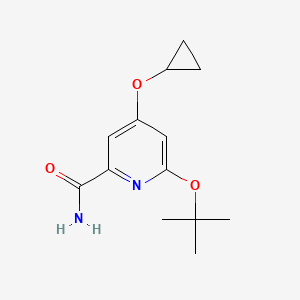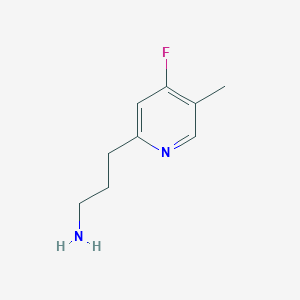
3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It features a fluorine atom and a methyl group attached to the pyridine ring, making it a fluorinated pyridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridine precursors, which can be synthesized through various fluorination reactions . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-4-methylpyridin-2-amine: This compound is structurally similar but lacks the propan-1-amine moiety.
3-Fluoro-5-methylpyridin-4-amine: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(4-Fluoro-5-methylpyridin-2-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of both fluorine and amine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H13FN2 |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
3-(4-fluoro-5-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-6-12-8(3-2-4-11)5-9(7)10/h5-6H,2-4,11H2,1H3 |
InChI-Schlüssel |
HMRLVBHUTDRODK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N=C1)CCCN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


